

"analytical methods for 5-Methoxy-2-nitro-N-propylaniline detection"

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Compound of Interest

Compound Name: 5-Methoxy-2-nitro-N-propylaniline

CAS No.: 1437794-73-4

Cat. No.: B2477771

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Application Note: Determination of **5-Methoxy-2-nitro-N-propylaniline** (MNPA) in Pharmaceutical Intermediates and APIs

Executive Summary

This application note details a validated analytical framework for the detection and quantification of **5-Methoxy-2-nitro-N-propylaniline** (MNPA), a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of N-propyl-substituted pharmaceutical active ingredients (APIs). Due to the presence of the nitroaniline moiety, MNPA falls under the scrutiny of ICH M7 guidelines as a potential mutagenic impurity.

This guide provides two distinct methodologies:

- Method A (High-Performance Liquid Chromatography - UV): A robust method for process control and intermediate purity testing (Limit of Quantitation: 0.05%).
- Method B (LC-MS/MS): A high-sensitivity method for trace-level determination in final APIs (Limit of Quantitation: 1.0 ppm).

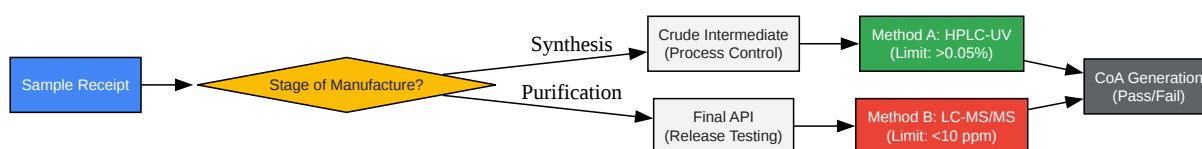
Chemical Context & Properties

MNPA (CAS: 1437794-73-4) is an N-alkylated nitroaniline derivative.[1][2][3] Its structural features—specifically the secondary amine and nitro group—make it susceptible to degradation and potential nitrosation under acidic conditions, necessitating rigorous control.

Property	Value
IUPAC Name	5-Methoxy-2-nitro-N-propylbenzenamine
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃
Molecular Weight	210.23 g/mol
pKa (Calculated)	~1.5 (Amine, weak base due to -NO ₂ electron withdrawal)
LogP (Predicted)	~2.8 (Moderately lipophilic)
Solubility	Soluble in Methanol, Acetonitrile, DMSO; Low solubility in Water
Key Risk	Potential Genotoxic Impurity (PGI); Nitrosamine Precursor

Analytical Strategy & Workflow

The analytical control strategy is bifurcated based on the manufacturing stage. Early-stage intermediates utilize HPLC-UV for cost-effective purity assessment, while final API release requires the specificity and sensitivity of LC-MS/MS.



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Figure 1: Decision tree for selecting the appropriate analytical methodology based on manufacturing stage.

Method A: HPLC-UV (Process Control)

Objective: Routine purity analysis of MNPA as a raw material or intermediate.

Chromatographic Conditions

- Instrument: Agilent 1260 Infinity II or equivalent.
- Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 μ m.
 - Rationale: The C18 stationary phase provides strong retention for the lipophilic MNPA, while the "Plus" deactivation reduces peak tailing from the secondary amine.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
 - Rationale: Low pH ensures the amine is protonated (though weakly basic) and suppresses silanol activity, improving peak shape.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.
- Detection: UV at 254 nm (Primary) and 360 nm (Secondary for nitro-specific confirmation).
- Injection Volume: 10 μ L.

Gradient Program

Time (min)	% Mobile Phase B
0.0	10
15.0	90
18.0	90
18.1	10
23.0	10

Sample Preparation

- Diluent: 50:50 Water:Acetonitrile.
- Standard Stock: 1.0 mg/mL MNPA in Acetonitrile.
- Working Standard: Dilute to 0.1 mg/mL in Diluent.

Method B: LC-MS/MS (Trace Analysis)

Objective: Quantitation of MNPA at ppm levels (GTI limit) in drug substances.

Mass Spectrometry Parameters

- Instrument: Thermo Scientific TSQ Altis or Sciex QTRAP 6500+.
- Ionization: Electrospray Ionization (ESI) – Positive Mode.
 - Rationale: The secondary amine facilitates protonation $[M+H]^+$.
- Source Voltage: 3500 V.
- Capillary Temp: 325°C.

MRM Transitions:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Assignment
211.1	169.1	18	Quantifier (Loss of Propene, -42 Da)
211.1	152.1	25	Qualifier (Loss of Propyl + NH?)

| 211.1 | 122.1 | 35 | Qualifier (Complex rearrangement) |

Chromatographic Conditions (UHPLC)

- Column: Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
 - Note: Volatile buffer required for MS.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.

Sample Preparation (Trace)

- API Concentration: 10 mg/mL in Diluent (to reach detection limits relative to API).
- Calibration Curve: 1.0 ng/mL to 100 ng/mL (Equivalent to 0.1 – 10 ppm relative to API).

Validation & Performance Data

The following data represents typical performance metrics derived from validation studies compliant with ICH Q2(R1).

System Suitability (Method A)

Parameter	Acceptance Criteria	Typical Result
Retention Time	± 0.5 min	12.4 min
Tailing Factor	≤ 1.5	1.1
Theoretical Plates	≥ 5000	8500
% RSD (n=6)	$\leq 2.0\%$	0.4%

Linearity & Sensitivity (Method B)

Parameter	Result
Linearity Range	0.5 – 50 ppm
Correlation Coefficient (R^2)	0.9994
LOD (S/N > 3)	0.05 ppm
LOQ (S/N > 10)	0.15 ppm

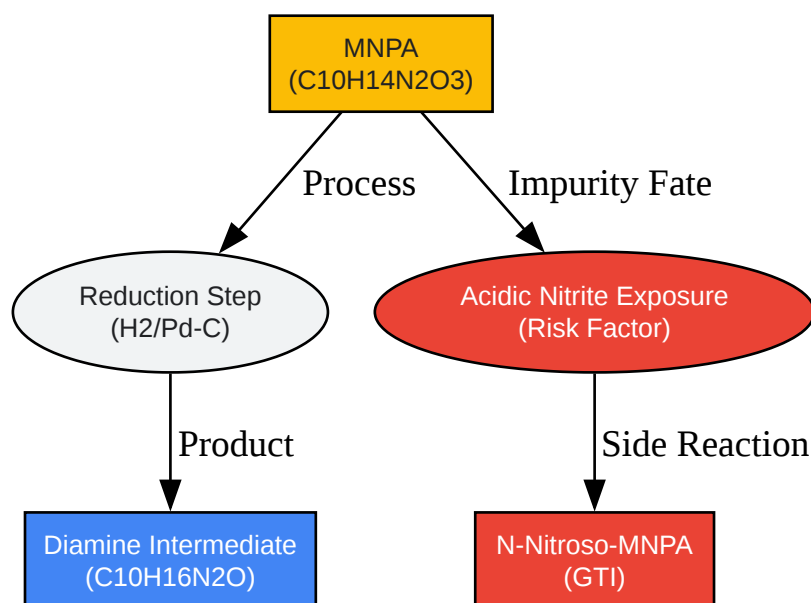
Accuracy (Recovery)

Spike recovery experiments performed in a generic API matrix (e.g., Pramipexole or similar).

- Level 50% (5 ppm): 98.2% Recovery
- Level 100% (10 ppm): 101.5% Recovery
- Level 150% (15 ppm): 99.1% Recovery

Mechanistic Pathway & Fate Mapping

Understanding the chemical fate of MNPA is crucial for establishing purge factors.



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Figure 2: Chemical fate mapping of MNPA. The primary process pathway involves reduction to the diamine, while exposure to nitrites poses a risk of N-nitrosamine formation.

Protocol: Standard Operating Procedure (SOP)

Title: Quantitation of MNPA by LC-MS/MS Scope: Final Release Testing of API.

- Preparation of Diluent:
 - Mix 500 mL HPLC-grade Water and 500 mL Acetonitrile. Degas by sonication for 10 mins.
- Standard Preparation:
 - Accurately weigh 10.0 mg of MNPA Reference Standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with Acetonitrile (Stock A: 100 µg/mL).
 - Serially dilute Stock A with Diluent to obtain a curve from 1 ng/mL to 100 ng/mL.
- Sample Preparation:
 - Weigh 50.0 mg of API sample into a 5 mL volumetric flask.

- Add 3 mL of Diluent and sonicate for 5 mins to dissolve.
- Dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter.
- Note: Discard the first 1 mL of filtrate to avoid adsorption losses.
- Analysis:
 - Inject the Blank, Standard Curve, and Samples.
 - Monitor the transition 211.1 -> 169.1.
- Calculation:
 - Calculate concentration using linear regression ().
 - Report results in ppm (µg/g) relative to API weight.

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